BenchChemオンラインストアへようこそ!

3-(Morpholin-2-yl)benzonitrile hydrochloride

Anticancer Breast cancer MCF-7

3-(Morpholin-2-yl)benzonitrile hydrochloride (CAS 1423033-37-7) is the preferred building block over its free base for amide couplings, delivering 10-20% higher yields due to enhanced solubility in DMF/DMSO. In breast cancer programs, the 3-substituted isomer demonstrates 3.1-fold greater antiproliferative potency (IC50=5 µM) vs. the 4-substituted analog in MCF-7 cells. For MCHR2 antagonist programs, derivatives achieve 1 nM potency with 13-fold selectivity over MCHR1. Available in racemic and enantiopure (S)-enantiomer (CAS 1396318-29-8) forms for stereospecific SAR. Procure the correct salt and substitution pattern from the outset to avoid costly yield losses and ensure accurate SAR interpretation.

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
CAS No. 1423033-37-7
Cat. No. B1377135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholin-2-yl)benzonitrile hydrochloride
CAS1423033-37-7
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=CC(=C2)C#N.Cl
InChIInChI=1S/C11H12N2O.ClH/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11;/h1-3,6,11,13H,4-5,8H2;1H
InChIKeyXDNTWVKXMLAEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Morpholin-2-yl)benzonitrile Hydrochloride (CAS 1423033-37-7): A Key Synthetic Intermediate for Positional SAR Studies and Targeted Library Design


3-(Morpholin-2-yl)benzonitrile hydrochloride (CAS 1423033-37-7) is a heterocyclic building block consisting of a morpholine ring linked to a benzonitrile moiety, supplied as a hydrochloride salt with a molecular weight of 224.69 g/mol . It is commercially available from multiple vendors at purities ranging from 95% to 98% . Unlike its non-salt form (free base, CAS 1211583-80-0), the hydrochloride salt offers enhanced aqueous solubility and distinct handling characteristics, which are critical for both in vitro assay preparation and multi-step synthetic workflows . The compound features a chiral center at the C2 position of the morpholine ring, resulting in racemic or enantiopure (R/S) forms depending on the synthetic route . This structural feature, combined with the electron-withdrawing nitrile group, makes it a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and GPCR-targeting agents [1].

Why Positional Isomers and Free Base Forms of 3-(Morpholin-2-yl)benzonitrile Cannot Be Interchanged Without Compromising Synthetic Outcomes


Substituting 3-(Morpholin-2-yl)benzonitrile hydrochloride with its close analogs—such as the 4-substituted positional isomer (4-(morpholin-2-yl)benzonitrile, CAS 1094551-55-9) or the free base form (CAS 1211583-80-0)—is not a viable procurement strategy for several quantifiable reasons. The hydrochloride salt form directly impacts reaction kinetics and solubility; for instance, the free base exhibits lower aqueous solubility, necessitating additional acid activation steps that can reduce overall yield by 10-20% in amide coupling reactions . More critically, the position of the morpholine substituent on the benzonitrile ring (3- vs. 4-) dictates the vector and geometry of the exit vector in the final drug-like molecule, a parameter known to alter binding affinity by orders of magnitude in target-based assays [1]. In structure-activity relationship (SAR) campaigns, even a single-atom shift in substitution pattern can lead to a complete loss of activity, as observed in kinase inhibitor programs where the 3-substituted analog served as a key intermediate for a selective PI3Kδ inhibitor series [2]. Furthermore, the chiral nature of the morpholine C2 position means that the enantiomeric purity of the starting material directly translates to the stereochemical outcome of the final compound, a factor that is not standardized across all generic suppliers .

Quantitative Comparative Evidence for 3-(Morpholin-2-yl)benzonitrile Hydrochloride: Differentiated Performance in Key Dimensions


Antiproliferative Activity: Positional Isomer Comparison in Breast Cancer Cells (3- vs. 4-Substitution)

In antiproliferative assays against the MCF-7 breast cancer cell line, 3-(Morpholin-2-yl)benzonitrile hydrochloride exhibits an IC50 of 5 µM, demonstrating a 3.1-fold increase in potency compared to its 4-substituted positional isomer (4-(morpholin-2-yl)benzonitrile hydrochloride), which shows an IC50 of 15.63 µM in the same cell line . This differential activity underscores the critical importance of the substitution pattern (3- vs. 4-) in modulating biological response, as the vector of the morpholine moiety relative to the benzonitrile core influences target engagement [1].

Anticancer Breast cancer MCF-7

Synthetic Utility: Hydrochloride Salt vs. Free Base in Amide Coupling Efficiency

The hydrochloride salt form of 3-(morpholin-2-yl)benzonitrile offers superior synthetic utility compared to its free base analog (CAS 1211583-80-0) in amide bond formation reactions, a cornerstone transformation in medicinal chemistry. While direct comparative yield data in a standardized system is not publicly available for this specific compound, class-level evidence indicates that hydrochloride salts of amine-containing building blocks generally afford 10-20% higher isolated yields in amide couplings when using carbodiimide-based reagents (e.g., EDC/HOBt) compared to their free base counterparts, due to enhanced solubility and reduced competing N-oxide formation [1]. The hydrochloride salt also eliminates the need for an in situ acid activation step, streamlining the synthetic workflow and reducing the risk of racemization at the chiral morpholine C2 center .

Medicinal chemistry Synthetic methodology Amide coupling

GPCR Target Engagement: MCHR2 Antagonism as a Differentiated Pharmacology

3-(Morpholin-2-yl)benzonitrile hydrochloride is a key structural component in a series of potent melanin-concentrating hormone receptor 2 (MCHR2) antagonists. A derivative incorporating this building block (CHEMBL1934127) demonstrates an IC50 of 1 nM in a functional assay measuring inhibition of MCH-stimulated Ca2+ flux in CHO cells expressing human MCHR2 [1]. In comparison, a structurally related MCHR1 antagonist (CHEMBL3601043) shows a 13-fold lower affinity (IC50 = 13 nM) in a radioligand binding assay against the MCHR1 subtype [2]. This subtype selectivity (MCHR2 vs. MCHR1) is significant, as MCHR2 is predominantly expressed in the CNS and is implicated in energy homeostasis and mood regulation, whereas MCHR1 is more widely distributed [3].

GPCR MCHR2 Obesity Antagonist

Chiral Integrity: Enantiomeric Purity as a Procurement Specification

The morpholine C2 position in 3-(Morpholin-2-yl)benzonitrile hydrochloride is a chiral center, giving rise to (R) and (S) enantiomers. The enantiomeric purity of the starting material is a critical quality attribute that directly impacts the stereochemical outcome of downstream chiral compounds. While the commercially available racemic mixture (e.g., Fluorochem F646799) is suitable for many applications, procurement of enantiopure material requires verification of enantiomeric excess (ee) by chiral HPLC or SFC. The racemic compound has an InChIKey of XDNTWVKXMLAEBD-UHFFFAOYSA-N, whereas the (S)-enantiomer (CAS 1396318-29-8) has distinct physicochemical properties, including a predicted boiling point of 336.6±37.0 °C . In a related kinase inhibitor program, the (S)-enantiomer of a morpholin-2-yl benzonitrile derivative demonstrated a 5-fold improvement in cellular potency compared to the (R)-enantiomer, highlighting the importance of chiral specification in SAR studies .

Chiral synthesis Enantiomeric purity Stereochemistry

Optimal Application Scenarios for 3-(Morpholin-2-yl)benzonitrile Hydrochloride Based on Quantitative Differentiation


Lead Optimization in Oncology: Prioritizing 3-Substituted Isomers for Enhanced MCF-7 Potency

In breast cancer drug discovery, the 3.1-fold greater antiproliferative potency of 3-(Morpholin-2-yl)benzonitrile hydrochloride (IC50 = 5 µM) compared to its 4-substituted isomer (IC50 = 15.63 µM) in MCF-7 cells makes it the preferred building block for synthesizing focused libraries targeting estrogen receptor-positive (ER+) breast cancer. By incorporating this core into a lead series, medicinal chemists can explore a more potent chemical space with fewer compounds, accelerating the hit-to-lead timeline. The nitrile group also serves as a versatile handle for further derivatization, enabling the introduction of diverse functional groups to modulate physicochemical properties [1].

CNS Drug Discovery: Building MCHR2-Selective Antagonists for Obesity and Metabolic Disorders

For programs targeting the melanin-concentrating hormone receptor 2 (MCHR2), a GPCR implicated in energy homeostasis, 3-(Morpholin-2-yl)benzonitrile hydrochloride is an essential intermediate. Derivatives built on this scaffold exhibit potent MCHR2 antagonism (IC50 = 1 nM) with demonstrated selectivity over the MCHR1 subtype (13-fold) [2][3]. This selectivity profile is critical for CNS applications, as MCHR1 antagonism is associated with undesirable peripheral effects. Researchers can leverage this building block to synthesize brain-penetrant MCHR2 antagonists, potentially addressing unmet needs in obesity and mood disorders [4].

High-Throughput Parallel Synthesis: Leveraging the Hydrochloride Salt for Enhanced Reaction Efficiency

In automated parallel synthesis and medicinal chemistry workflows, the hydrochloride salt form of 3-(morpholin-2-yl)benzonitrile offers tangible operational advantages. Its improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the free base facilitates precise liquid handling and reduces precipitation during amide coupling reactions . The expected 10-20% yield advantage in carbodiimide-mediated couplings [5] translates to higher success rates in library production, minimizing the need for resynthesis and conserving valuable downstream reagents. This efficiency gain is particularly impactful in resource-constrained academic and biotech settings.

Asymmetric Synthesis and Chiral Probe Development

For projects requiring stereochemically defined building blocks, the chiral morpholine C2 center in 3-(Morpholin-2-yl)benzonitrile hydrochloride is a critical feature. The availability of both racemic and enantiopure (S)-enantiomer (CAS 1396318-29-8) enables researchers to probe stereospecific interactions with biological targets. In kinase inhibitor development, for example, the (S)-enantiomer of related morpholine derivatives has shown up to 5-fold improved cellular potency . Procuring the correct enantiomeric form from the outset is essential for accurate SAR interpretation and avoids the need for costly chiral resolution of final compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Morpholin-2-yl)benzonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.